4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group at the 4th position, an isopropyl group at the 5th position, and a thiol group at the 3rd position of the triazole ring. It has a molecular formula of C5H10N4S and a molecular weight of 158.23 g/mol .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It has been suggested that similar compounds interact with their targets via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring . This interaction may lead to changes in the target’s function, potentially contributing to the compound’s biological effects.
Pharmacokinetics
Similar compounds are known to be soluble in water , which could potentially influence their absorption and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine hydrate with isopropyl isothiocyanate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride in alcoholic medium.
Major Products
Oxidation: Disulfides.
Substitution: N-alkyl or N-acyl derivatives.
Complexation: Metal complexes with enhanced stability and unique properties.
Scientific Research Applications
4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 3-Amino-1,2,4-triazole-5-thiol
Uniqueness
4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of metal complexes with specific geometries and reactivities .
Properties
IUPAC Name |
4-amino-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-3(2)4-7-8-5(10)9(4)6/h3H,6H2,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHPTMIZKBTYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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